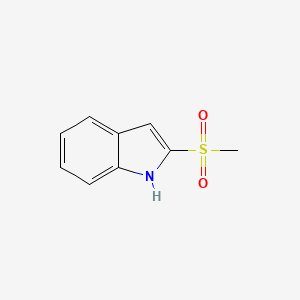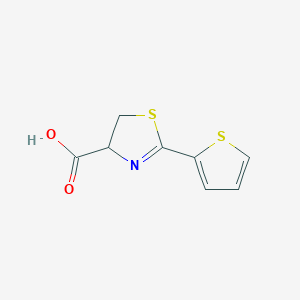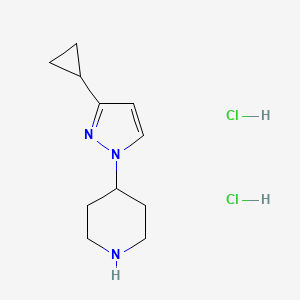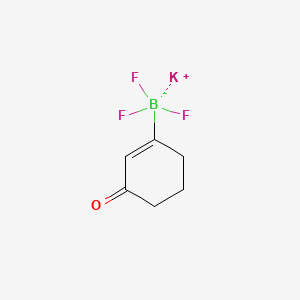
1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromopropyl group attached to the triazole ring, and it is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide typically involves the reaction of 1H-1,2,3-triazole with 3-bromopropyl bromide in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, often mediated by metal catalysts or oxidizing agents.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form new heterocyclic structures, which are valuable in medicinal chemistry and material science.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, solvents such as ethanol or tetrahydrofuran (THF), and catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific nucleophile or reagent used and the reaction conditions.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving triazole-containing molecules.
Mécanisme D'action
The mechanism of action of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-1H-1,2,3-triazole hydrobromide: This compound has a chloropropyl group instead of a bromopropyl group, which can affect its reactivity and biological activity.
1-(3-Iodopropyl)-1H-1,2,3-triazole hydrobromide: The presence of an iodopropyl group can lead to different chemical and biological properties compared to the bromopropyl derivative.
1-(3-Aminopropyl)-1H-1,2,3-triazole hydrobromide: This compound contains an aminopropyl group, which can introduce different functional properties and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable covalent bonds with nucleophiles, making it a valuable tool in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C5H9Br2N3 |
|---|---|
Poids moléculaire |
270.95 g/mol |
Nom IUPAC |
1-(3-bromopropyl)triazole;hydrobromide |
InChI |
InChI=1S/C5H8BrN3.BrH/c6-2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2;1H |
Clé InChI |
DXXINXOENVJRGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)


![n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)
![1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13460125.png)
![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)

![2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B13460149.png)

![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)


